tert-butyl 3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
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Overview
Description
tert-Butyl 3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate: is a heterocyclic compound that features a pyrrole ring fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a suitable amine in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper complexes.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form more saturated derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the pyrrole and pyrrolidine rings. Halogenation, nitration, and sulfonation are examples of substitution reactions that this compound can undergo.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: More saturated derivatives with fewer double bonds.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Its derivatives may possess anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique structure makes it valuable for the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
- tert-Butyl 3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl (3aR,9bR)-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]pyrrole-1-carboxylate
Uniqueness: tert-Butyl 3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate is unique due to its specific ring structure and the presence of the tert-butyl ester group. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity.
Properties
IUPAC Name |
tert-butyl 3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-8-9(13)4-6-12-8/h4,6,8-9,12H,5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYMBTSBUBUOJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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